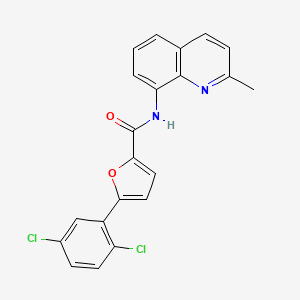
5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a quinoline moiety, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan-2-carboxylic acid derivative, followed by the introduction of the dichlorophenyl group through a halogenation reaction. The quinoline moiety can be introduced via a coupling reaction with 2-methylquinoline. The final step involves the formation of the carboxamide bond through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the quinoline moiety.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule. Studies could explore its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be a candidate for drug development. Its structure suggests potential activity against certain diseases, and it could be screened for pharmacological properties.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide
- 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide
- 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)pyrrole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-6-13-3-2-4-17(20(13)24-12)25-21(26)19-10-9-18(27-19)15-11-14(22)7-8-16(15)23/h2-11H,1H3,(H,25,26) |
InChI Key |
SXVZTZGYHPTOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















